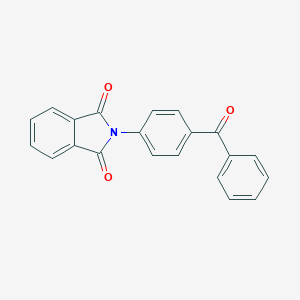
2-(4-Benzoylphenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an isoindole dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)isoindole-1,3-dione typically involves the reaction of 4-benzoylphenylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted isoindole derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Mécanisme D'action
The mechanism of action of 2-(4-Benzoylphenyl)isoindole-1,3-dione involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific proteins involved in cell wall synthesis, thereby inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Benzoylphenoxy)-1H-isoindole-1,3(2H)-dione
- 2-(4-Benzoyl-2-bromo-phenoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological
Propriétés
Formule moléculaire |
C21H13NO3 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
2-(4-benzoylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)22-20(24)17-8-4-5-9-18(17)21(22)25/h1-13H |
Clé InChI |
MWSPTCKWCIKSHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


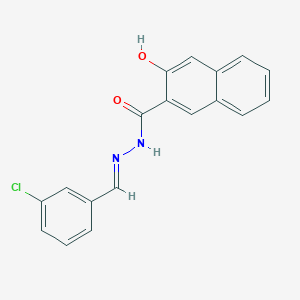
![(5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B326202.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B326203.png)
![4-methyl-N'-[(2-methylphenoxy)acetyl]benzenesulfonohydrazide](/img/structure/B326205.png)
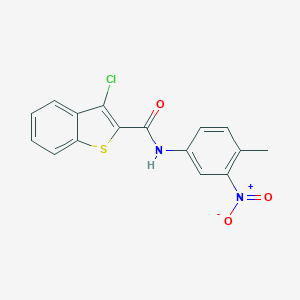
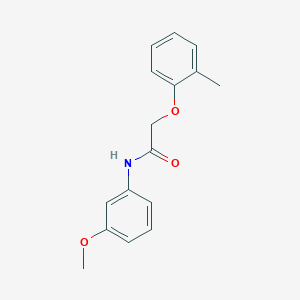
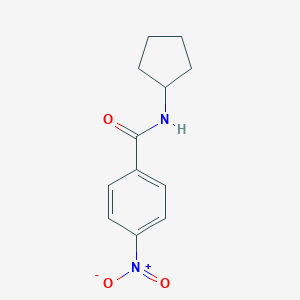


![2-chloro-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326217.png)
![2-hydroxy-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326218.png)
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326219.png)
![4-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326221.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B326223.png)
